Methylarsonic acid (MMA(V)), CAS 124-58-3, is a pentavalent organoarsenic compound and a critical intermediate in the biomethylation of inorganic arsenic [1]. As a diprotic acid with pKa values of approximately 3.6-4.1 and 8.2-8.7, it exhibits distinct pH-dependent speciation compared to its downstream metabolites [2]. In procurement, the high-purity free acid is prioritized over formulated sodium salts (such as MSMA or DSMA) for use as an exact analytical standard in speciation assays, a specific precursor in organometallic synthesis, and a precise probe in toxicological and environmental mobility models [1].
Substituting the free acid of MMA(V) with its methylated analog, dimethylarsinic acid (DMA(V)), or with commercial sodium salts (MSMA) fundamentally compromises experimental and analytical integrity. In chromatographic speciation, MMA(V) and DMA(V) possess entirely different retention behaviors and mass-to-charge ratios, making them non-interchangeable for calibration [1]. In environmental modeling, MMA(V) forms stable bidentate binuclear complexes with iron oxides across a broad alkaline range, whereas DMA(V) binding collapses above neutral pH[2]. Furthermore, utilizing commercial MSMA introduces unwanted sodium ions, which interfere with the synthesis of novel transition-metal arsenate complexes and disrupt ion-sensitive cellular assays [3].
In high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), MMA(V) demonstrates distinct retention characteristics essential for accurate speciation. Under ion-pairing conditions at pH 4.5, MMA(V) elutes at 99 seconds, cleanly separating from As(III) (130 seconds) and DMA(V) (166 seconds) [1].
| Evidence Dimension | Chromatographic retention time |
| Target Compound Data | 99 seconds |
| Comparator Or Baseline | DMA(V) (166 seconds) and As(III) (130 seconds) |
| Quantified Difference | 67-second baseline separation from DMA(V) |
| Conditions | Altima C18 column, mobile phase with citric acid and hexanesulfonic acid at pH 4.5 |
Essential for exact peak identification and mass calibration in regulatory food safety and clinical biomonitoring workflows.
MMA(V) exhibits significantly higher adsorption affinity on soil minerals compared to DMA(V). On goethite and ferrihydrite surfaces, MMA(V) maintains high adsorption levels from pH 3 to 10, closely mirroring inorganic arsenate. In contrast, DMA(V) adsorption is restricted to pH values below 7 on goethite and below 8 on ferrihydrite [1].
| Evidence Dimension | pH range for high adsorption affinity |
| Target Compound Data | pH 3 to 10 |
| Comparator Or Baseline | DMA(V) (pH < 7 on goethite) |
| Quantified Difference | Broad alkaline adsorption stability for MMA(V) vs. sharp decline at neutral pH for DMA(V) |
| Conditions | Adsorption onto goethite and 2-line ferrihydrite iron oxide minerals |
Critical for designing water filtration systems or modeling environmental mobility, where MMA(V) behaves fundamentally differently than DMA(V).
The toxicological profile of MMA(V) diverges sharply from DMA(V) in cellular environments containing thiols. In human HL-60 cells treated with equimolar cysteine, DMA(V) exhibits severe cytotoxicity with an IC50 dropping to approximately 7.7 μM. Under identical conditions, MMA(V) displays the lowest cytotoxicity enhancement among tested arsenicals, establishing a distinct baseline for metabolic assays [1].
| Evidence Dimension | Cytotoxicity (IC50) enhancement with cysteine |
| Target Compound Data | Lowest cytotoxicity enhancement (Rank 4 of 4) |
| Comparator Or Baseline | DMA(V) (Highest cytotoxicity enhancement, IC50 ~ 7.7 μM, Rank 1 of 4) |
| Quantified Difference | Near two orders of magnitude difference in thiol-mediated toxicity enhancement |
| Conditions | Human HL-60 cell line, ATP bioluminescence assay |
Proves MMA(V) must be procured specifically for biomethylation and toxicological assays, as its cellular interaction profile cannot be modeled by DMA(V).
The protonation states of MMA(V) dictate its formulation and synthetic utility. MMA(V) is a diprotic acid with pKa values of approximately 3.6-4.1 and 8.2-8.7, allowing it to maintain a negative charge across a broad alkaline range. Conversely, DMA(V) is monoprotic with a pKa of ~6.2, resulting in vastly different solubility and buffer compatibility profiles [1].
| Evidence Dimension | Acid dissociation constants (pKa) |
| Target Compound Data | Diprotic (pKa1 ~3.6-4.1, pKa2 ~8.2-8.7) |
| Comparator Or Baseline | DMA(V) (Monoprotic, pKa ~6.2) |
| Quantified Difference | Presence of a second dissociation event in the alkaline range for MMA(V) |
| Conditions | Aqueous solution at physiological and environmental pH ranges |
Dictates buffer selection, solubility, and synthetic precursor suitability where specific protonation states are required.
Directly utilizes the distinct HPLC-ICP-MS retention times of MMA(V) to calibrate instruments for regulatory food safety testing (e.g., rice and fruit juices) and clinical biomonitoring [1].
Leverages the unique pH 3-10 adsorption profile on iron oxides to study arsenic transport in soil and design targeted goethite-based water filtration systems [2].
Relies on the specific cytotoxicity and thiol-interaction profile of MMA(V) to map the Challenger pathway and differentiate intermediate toxicity from downstream DMA(V) effects[3].
Utilizes the diprotic nature and free-acid form of MMA(V) to synthesize novel transition-metal arsenate complexes without the alkali metal contamination inherent to commercial MSMA[4].
Acute Toxic;Environmental Hazard